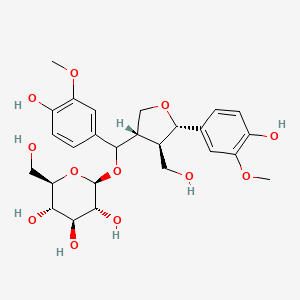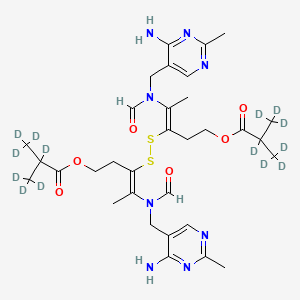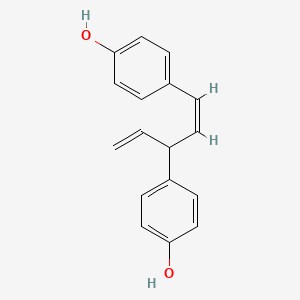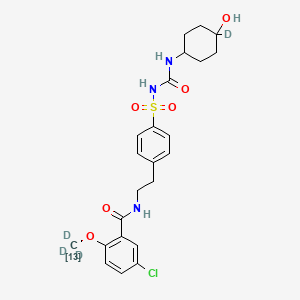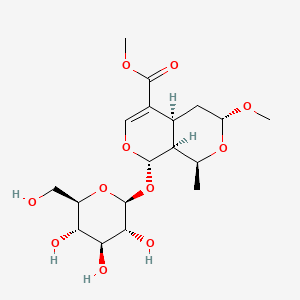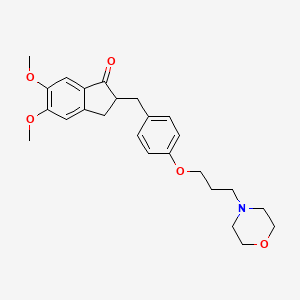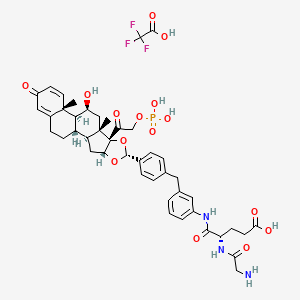![molecular formula C14H20N6O7S B12373451 (2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid is a complex organic compound with significant implications in various scientific fields. This compound features a unique structure that includes an amino acid backbone and a purine nucleoside, making it a subject of interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the amino acid backbone, followed by the introduction of the purine nucleoside. Key steps include:
Formation of the Amino Acid Backbone: This involves the use of standard peptide synthesis techniques, often employing protecting groups to ensure selective reactions.
Introduction of the Purine Nucleoside: This step requires the coupling of the purine base with the sugar moiety, followed by the attachment to the amino acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes, particularly those involving nucleic acids and protein synthesis.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of biologically active compounds.
作用機序
The mechanism of action of (2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, influencing DNA and RNA synthesis. It may also interact with enzymes involved in metabolic pathways, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but lacking the sulfonyl group.
S-adenosylmethionine: A compound involved in methyl group transfers, structurally related but with different functional groups.
Sulfonyl Amino Acids: Compounds with similar sulfonyl and amino acid moieties but different nucleoside components.
Uniqueness
The uniqueness of (2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid lies in its combined structure of an amino acid, a purine nucleoside, and a sulfonyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H20N6O7S |
|---|---|
分子量 |
416.41 g/mol |
IUPAC名 |
(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+/m0/s1 |
InChIキー |
NUBHDZKYWTVIHP-GWQPVXTKSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CS(=O)(=O)CC[C@@H](C(=O)O)N)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


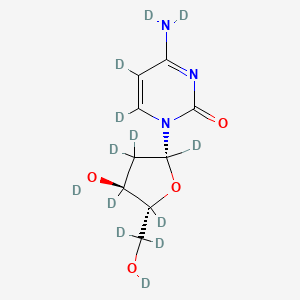

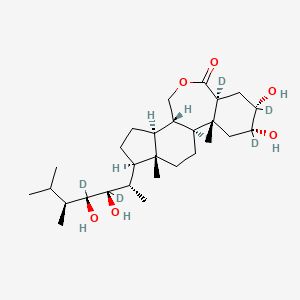
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)

